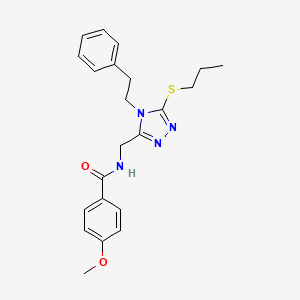
4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as MPPT and is a potent and selective antagonist of the melanocortin-1 receptor (MC1R). The MC1R is a G protein-coupled receptor that is involved in regulating skin pigmentation, inflammation, and immune responses. MPPT has been extensively studied for its potential use in treating various skin disorders, including skin cancer, psoriasis, and vitiligo.
作用機序
MPPT is a selective antagonist of the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, which is involved in regulating skin pigmentation. By blocking the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, MPPT inhibits the production of melanin in melanocytes, which can help reduce hyperpigmentation. MPPT also has anti-inflammatory properties, which make it a potential treatment for psoriasis and other inflammatory skin conditions. Additionally, MPPT has been shown to have a protective effect against UV-induced skin damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPPT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPPT inhibits the production of melanin in melanocytes by blocking the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide. MPPT also has anti-inflammatory properties, which make it a potential treatment for psoriasis and other inflammatory skin conditions. Additionally, MPPT has been shown to have a protective effect against UV-induced skin damage by reducing oxidative stress and inflammation.
実験室実験の利点と制限
MPPT has several advantages for lab experiments. It is a potent and selective antagonist of the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, which makes it a valuable tool for studying the role of the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide in regulating skin pigmentation, inflammation, and immune responses. Additionally, MPPT has been extensively studied for its potential use in treating various skin disorders, which makes it a valuable tool for drug development. However, the synthesis of MPPT is a complex process that requires specialized equipment and expertise, which can limit its availability and use in some labs.
将来の方向性
There are several future directions for research on MPPT. One area of research is the development of more efficient synthesis methods for MPPT, which could increase its availability and use in labs. Another area of research is the development of more potent and selective 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide antagonists, which could lead to the development of more effective treatments for skin disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPPT and its potential use in treating other conditions beyond skin disorders.
合成法
The synthesis of MPPT involves a series of chemical reactions starting with the condensation of 4-methoxybenzoyl chloride with N-(4-phenethyl-5-propylthio-1,2,4-triazol-3-yl)methylamine. The resulting intermediate is then treated with benzoyl chloride to yield MPPT. The synthesis of MPPT is a complex process that requires specialized equipment and expertise.
科学的研究の応用
MPPT has been extensively studied for its potential use in treating various skin disorders. In vitro studies have shown that MPPT inhibits the production of melanin in melanocytes, which can help reduce hyperpigmentation. MPPT has also been shown to have anti-inflammatory properties, which make it a potential treatment for psoriasis and other inflammatory skin conditions. Additionally, MPPT has been shown to have a protective effect against UV-induced skin damage, making it a potential treatment for skin cancer.
特性
IUPAC Name |
4-methoxy-N-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-3-15-29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)16-23-21(27)18-9-11-19(28-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFAKDHJVWDJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

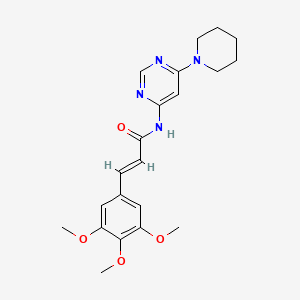
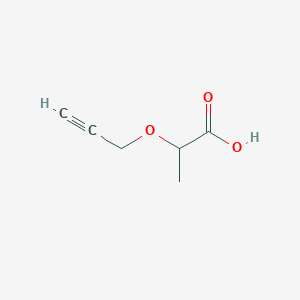
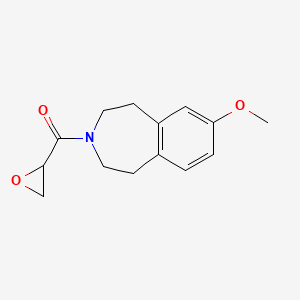
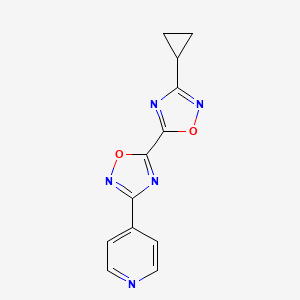
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2792263.png)

![Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2792266.png)
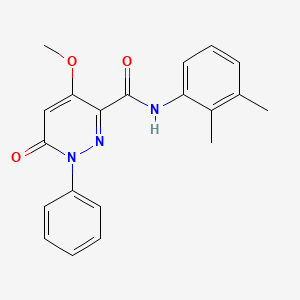
![2-(4-Fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2792268.png)
![4-[(3-Fluorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2792270.png)
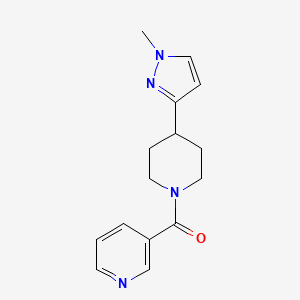
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792276.png)
![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)